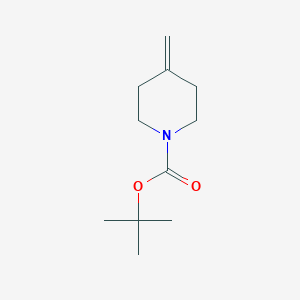

叔丁基 4-亚甲基哌啶-1-羧酸酯

概述

描述

Synthesis Analysis

Chen Xin-zhi (2011) described an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its importance as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. The synthesis involves starting from 4-methylpyridinium, undergoing SN2 substitution with benzyl chloride, borohydride reduction, oxidation, and finally, debenzylation and acylation to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with an 80.2% total yield. This method is noted for its simplicity, accessibility of raw materials, and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular and crystal structure of related piperidine derivatives, as examined by Cygler et al. (1980), offers insights into the conformation of the piperidine ring. Their study on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveals the impact of axial substituents on NMR and IR spectra, indicating significant non-chair forms stabilized by intramolecular hydrogen bonds in solution (Cygler et al., 1980).

Chemical Reactions and Properties

Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as an intermediate in producing crizotinib, a notable anticancer drug. The synthesis starts with tert-butyl-4-hydroxypiperidine-1-carboxylate, highlighting the compound's versatility in forming biologically active compounds through subsequent reactions (Kong et al., 2016).

Physical Properties Analysis

The synthesis and characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate, as described by Çolak et al. (2021), provide insight into the physical properties of related compounds. Their work includes thermal, X-ray, and DFT analyses, revealing the molecular structure's stabilization by intramolecular hydrogen bonds, which significantly influence the compound's physical properties (Çolak et al., 2021).

Chemical Properties Analysis

The study by Didierjean et al. (2004) on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate sheds light on the chemical properties of tert-butyl substituted piperidine derivatives. X-ray studies reveal the occurrence of the compound in the 4-enol form and the significant role of O-H...O=C hydrogen bonds in the molecular packing, illustrating the compound's chemical behavior and interactions (Didierjean et al., 2004).

科学研究应用

蛋白酪氨酸激酶 Jak3 抑制剂中间体的合成:

- 相关化合物叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯是合成新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的重要中间体。提出了一种从 4-甲基吡啶鎓离子开始,涉及 SN2 取代、还原、氧化、去苄基化和酰化的多步高效合成工艺。该方法的总收率达到 80.2%,具有原料易得、适宜工业放大等优点 (陈新志, 2011).

抗癌药物中间体:

- 另一种变体叔丁基 4-甲酰基-3, 6-二氢吡啶-1(2H)-羧酸酯是小分子抗癌药物的重要中间体。它由市售的哌啶-4-基甲醇通过亲核取代、氧化、卤代和消除反应等步骤合成。该化合物在抑郁症、脑缺血等疾病的药物开发以及作为潜在的镇痛药方面具有应用 (张斌良等, 2018).

取代哌啶衍生物的合成:

- 叔丁基 4-氧代哌啶-1-羧酸酯的衍生物与无水四氢呋喃中的 L-选择性还原剂反应,以定量产率生成叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的顺式异构体。这些化合物可用于取代哌啶的立体选择性合成 (V. Boev 等, 2015).

亚甲基合成应用:

- CH2Cl2-Mg-TiCl4 体系介导的各种酯(包括叔丁基酯)的亚甲基化反应突显了这种新型亚甲基碳正离子作为大规模合成实用试剂的反应性和选择性 (严涛等, 2004).

防腐性能:

- 叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在 1M HCl 溶液中对碳钢表现出显着的防腐活性,在 25 ppm 时抑制效率为 91.5%。这表明在腐蚀防护方面具有潜在的应用 (B. Praveen 等, 2021).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTZMULNKGUIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373553 | |

| Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methylenepiperidine-1-carboxylate | |

CAS RN |

159635-49-1 | |

| Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-Methylenepiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

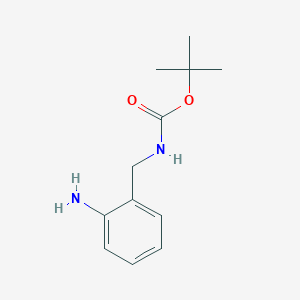

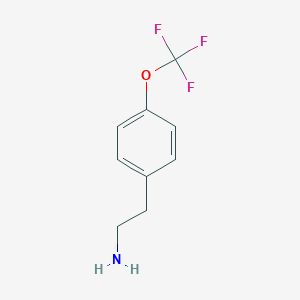

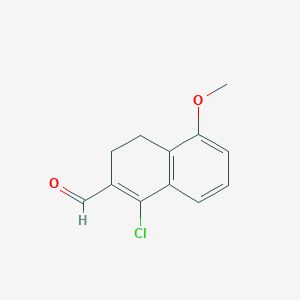

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

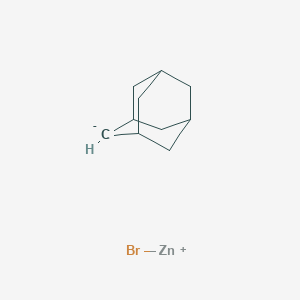

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)

![N-[(4-pentylphenyl)methylidene]hydroxylamine](/img/structure/B68261.png)

![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)

![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)

![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)